molecular formula C15H15FN2O2S B14170112 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide CAS No. 5699-05-8

4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide

Cat. No.: B14170112
CAS No.: 5699-05-8
M. Wt: 306.4 g/mol
InChI Key: KZSFRFCSRNVXOH-UHFFFAOYSA-N
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Description

4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a fluorophenyl carbonyl group, and a carboxamide group attached to the thiophene ring. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophenes with various functional groups.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other thiophene derivatives. Its fluorophenyl carbonyl group and carboxamide functionality can enhance its interactions with biological targets and improve its pharmacokinetic profile .

Properties

CAS No.

5699-05-8

Molecular Formula

C15H15FN2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C15H15FN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20)

InChI Key

KZSFRFCSRNVXOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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